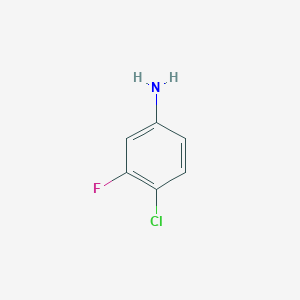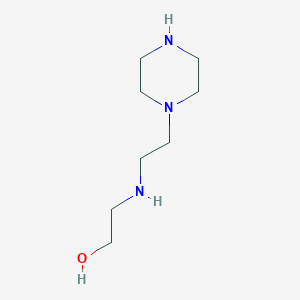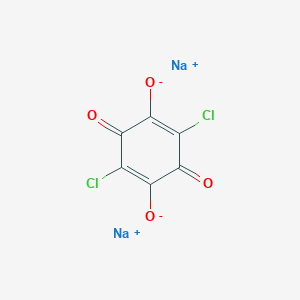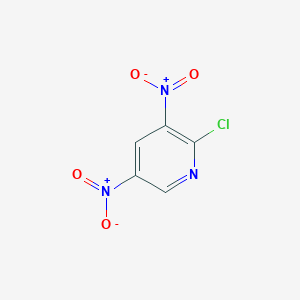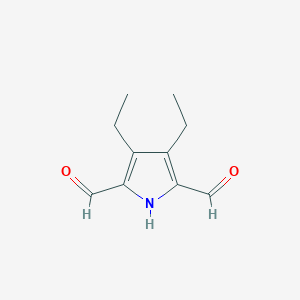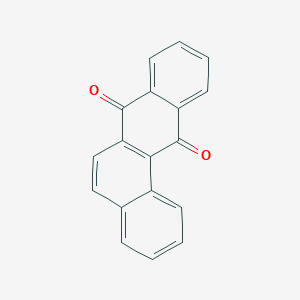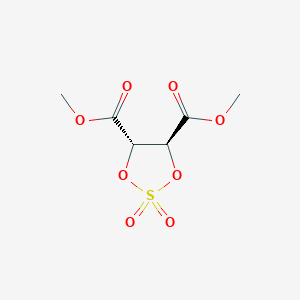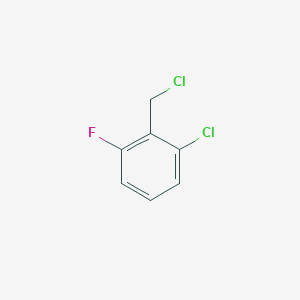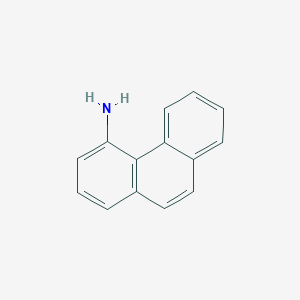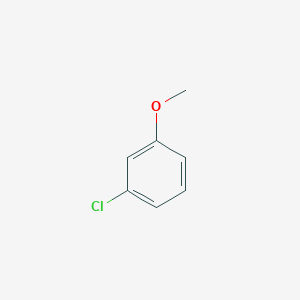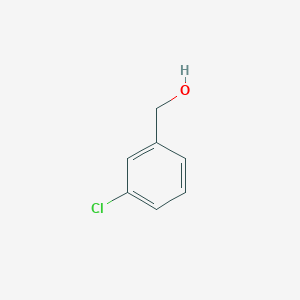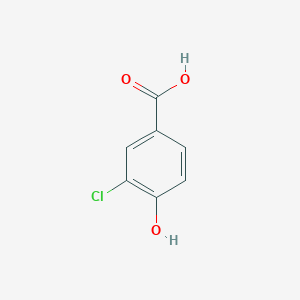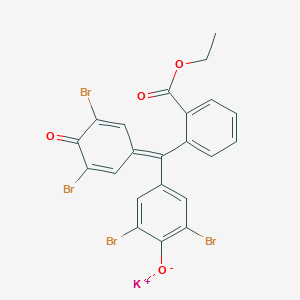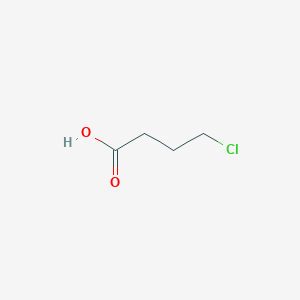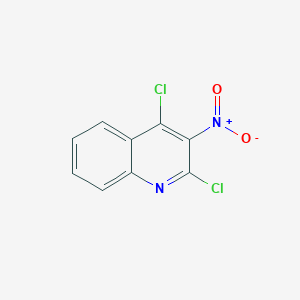
2,4-Dichloro-3-nitroquinoline
説明
2,4-Dichloro-3-nitroquinoline is a chlorinated nitroquinoline derivative, a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss 2,4-dichloro-3-nitroquinoline, they do provide insights into the synthesis, properties, and structural analysis of related nitroquinoline compounds, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of nitroquinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, 3-nitroquinolines can be synthesized from the reaction of beta-nitrostyrenes with 2-aminobenzaldehyde derivatives in the presence of DABCO, followed by oxidation to obtain the quinoline structure . Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is synthesized through cyclization, nitration, and chlorination steps starting from 4-methoxyaniline . These methods highlight the versatility of nitroquinoline synthesis, which could be adapted for the synthesis of 2,4-dichloro-3-nitroquinoline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitroquinoline derivatives is often confirmed using techniques such as NMR and MS . Crystallographic studies provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns observed in co-crystals of nitrobenzoic acid with nitroquinoline derivatives . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Nitroquinolines can undergo various chemical reactions, including oxidative-chlorination splitting , condensation with other reactive compounds , and nucleophilic substitution . These reactions are influenced by the nitro and chloro substituents on the quinoline ring, which can affect the electron density and reactivity of the molecule. The ability to undergo diverse chemical transformations makes nitroquinolines valuable intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroquinoline derivatives are determined by their molecular structure. The presence of nitro and chloro groups can influence the acidity, basicity, solubility, and stability of the compound. For example, the hydrogen bonding observed in crystal structures can suggest a propensity for forming solid-state interactions, which may affect the compound's solubility and melting point . Additionally, the reactivity of the nitro group can be a key factor in the compound's chemical behavior and potential applications.
科学的研究の応用
1. Synthesis of Quinolines
- Summary of Application: Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . This includes the synthesis of 4-ethoxy-l,2,3,4-tetrahydroquinoline from a heterogeneous solution of nitroarene, ethanol and TiO2 upon irradiation of UV light .
- Methods of Application: The synthesis involves the use of microwave, clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results or Outcomes: The synthesis of quinoline derivatives using these methods has been successful, providing greener and more sustainable chemical processes .
2. Anticancer Agents
- Summary of Application: 3-nitroquinolines, a derivative of quinolines, have been identified as a new class of anticancer agents . They have been found to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in certain types of cancer .
- Methods of Application: A series of novel 3-nitroquinolines was designed and synthesized based on the enzyme-binding features of Ekb1 . The compounds were then evaluated for their inhibitory activities toward human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells, which are known to overexpress the EGFR kinase .
- Results or Outcomes: Several compounds showed prominent inhibitory activities with IC50 values in the micromolar or nanomolar range . This study was the first to identify new structural types of antiproliferative agents against the EGFR-overexpressing tumor cell lines by the incorporation of the nitro group at the 3-position of the quinoline core structure .
Safety And Hazards
特性
IUPAC Name |
2,4-dichloro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFJVCHKGRUCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382862 | |
| Record name | 2,4-dichloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-nitroquinoline | |
CAS RN |
132521-66-5 | |
| Record name | 2,4-dichloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-3-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



